molecular formula C13H5Cl2F3N4O6 B12803175 2,6-Dichloro-n-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-nitroaniline CAS No. 53393-19-4

2,6-Dichloro-n-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-nitroaniline

Cat. No.: B12803175
CAS No.: 53393-19-4
M. Wt: 441.10 g/mol
InChI Key: SQGXOOUNYDIOCU-UHFFFAOYSA-N
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Description

2,6-Dichloro-n-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-nitroaniline is a complex organic compound characterized by the presence of multiple nitro, chloro, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-n-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-nitroaniline typically involves multiple steps, starting from 2,6-dichloro-4-(trifluoromethyl)aniline. The process includes diazotization, followed by coupling reactions with nitro compounds under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-n-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathways .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield amino derivatives, while oxidation can produce various oxidized forms of the compound .

Scientific Research Applications

2,6-Dichloro-n-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-nitroaniline has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,6-Dichloro-n-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-nitroaniline involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, depending on the specific context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-n-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-nitroaniline is unique due to its combination of multiple nitro, chloro, and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

53393-19-4

Molecular Formula

C13H5Cl2F3N4O6

Molecular Weight

441.10 g/mol

IUPAC Name

N-(2,6-dichloro-4-nitrophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline

InChI

InChI=1S/C13H5Cl2F3N4O6/c14-7-3-6(20(23)24)4-8(15)11(7)19-12-9(21(25)26)1-5(13(16,17)18)2-10(12)22(27)28/h1-4,19H

InChI Key

SQGXOOUNYDIOCU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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